molecular formula C10H9ClN2 B13991496 5-(2-Chlorophenyl)-1-methyl-1H-pyrazole

5-(2-Chlorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B13991496
M. Wt: 192.64 g/mol
InChI Key: QUMMUPUUBWCXJP-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a fundamental class of organic molecules characterized by a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. hoffmanchemicals.com Their importance in the chemical sciences is immense and multifaceted. These compounds form the core structures of a vast number of natural products, including essential biomolecules like DNA, RNA, chlorophyll, and hemoglobin. sadlerpowertrain.com

In the realm of pharmaceuticals, heterocyclic structures are omnipresent. A significant percentage of all known drugs feature a heterocyclic ring, which is often crucial for the molecule's biological activity. danaaftermarket.com They are integral to a wide array of medicines, from antibiotics like penicillins to alkaloids such as morphine. google.com Beyond medicine, heterocyclic compounds have widespread applications as agrochemicals, veterinary products, sanitizers, antioxidants, corrosion inhibitors, and dyes. hoffmanchemicals.comgoogle.com Their unique electronic and structural properties make them versatile building blocks for the synthesis of complex functional materials, including conducting polymers and organic semiconductors. hoffmanchemicals.commdpi.com

Pyrazole (B372694) as a Privileged Scaffold in Contemporary Chemical Research

Within the broad family of heterocyclic compounds, pyrazole holds a position of particular distinction. Pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms. nih.gov This structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. ias.ac.inmdpi.com This versatility has led to the development of a myriad of pyrazole derivatives with a broad spectrum of pharmacological activities. nih.gov

The significance of the pyrazole nucleus is underscored by its presence in numerous FDA-approved drugs. ias.ac.in Medications containing this scaffold are used to treat a wide range of conditions, including cancer (e.g., ibrutinib, ruxolitinib), viral infections (lenacapavir), pulmonary hypertension (riociguat), and inflammation (celecoxib). mdpi.com The pyrazole ring's unique chemical properties, including its ability to participate in hydrogen bonding and its aromatic nature, contribute to its success as a pharmacophore. nih.gov Researchers are continuously exploring new pyrazole derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, making it a highly active area of contemporary chemical research. nih.gov

Positioning of 5-(2-Chlorophenyl)-1-methyl-1H-pyrazole within Advanced Pyrazole Derivatives Research

The existence of related compounds, for instance, 4-Bromo-5-(2-chlorophenyl)-1-methyl-1H-pyrazole, confirms that this substitution pattern is chemically feasible and part of broader synthetic explorations. However, the lack of specific data for the title compound prevents a detailed discussion of its unique properties, synthesis, or specific applications. Its position within advanced pyrazole research is therefore undefined, existing as a potential but currently undocumented variation within the vast chemical space of pyrazole derivatives. Further research would be required to synthesize and characterize this compound to determine its specific physical, chemical, and biological properties and to ascertain its potential role in medicinal chemistry or materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

5-(2-chlorophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H9ClN2/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11/h2-7H,1H3

InChI Key

QUMMUPUUBWCXJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2Cl

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization in Pyrazole Research

X-ray Diffraction (XRD) for Single-Crystal Structural Analysis

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation, along with insights into intermolecular interactions that govern the crystal packing.

While specific crystallographic data for 5-(2-Chlorophenyl)-1-methyl-1H-pyrazole have not been detailed in available literature, the XRD analysis of closely related chlorophenyl-substituted pyrazoles demonstrates the power of this technique. For instance, the analysis of compounds like 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole reveals detailed structural parameters, including the dihedral angles between the pyrazole (B372694) ring and the attached phenyl groups. nih.gov In this analog, the compound crystallizes in the monoclinic space group P21/n. nih.gov

The table below summarizes crystallographic data for several representative pyrazole derivatives, illustrating the type of detailed structural information that can be obtained through single-crystal XRD analysis.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazoleMonoclinicP21/nDihedral angles between pyrazole and phenyl rings are 62.28°, 69.48°, and 71.30°. nih.gov
(Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-oneMonoclinicP21/nPlanar pyrazole ring; structure linked by N-H···O hydrogen bonds. spast.org
1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-oneTriclinicP-1Detailed bond lengths and angles determined for the dihydropyrazole core. scispace.com
Derivative of 1-(2-chlorophenyl)butane-1,3-dioneMonoclinicNot SpecifiedPyrazole ring adopts an envelope conformation; dihedral angle to phenyl ring is ~86°. nih.gov

Chromatographic Techniques for Purification and Analysis

Chromatography is an indispensable tool in synthetic chemistry for the separation, isolation, and purification of products from complex reaction mixtures, as well as for the analytical assessment of purity.

Following the synthesis of pyrazole derivatives, purification is most commonly achieved using column chromatography or its more rapid variant, flash chromatography. These techniques rely on the differential partitioning of components between a stationary phase and a mobile phase to effect separation. For pyrazole compounds, silica (B1680970) gel is the most frequently employed stationary phase due to its polarity and effectiveness in separating molecules with varying functional groups. nih.govrsc.orgorientjchem.orgrsc.org

The choice of mobile phase (eluent) is critical and is typically a mixture of a nonpolar solvent, such as hexanes or petroleum ether, and a more polar solvent like ethyl acetate (B1210297) (EtOAc). rsc.org The polarity of the eluent is often gradually increased (a gradient elution) to sequentially elute compounds of increasing polarity from the silica gel. This method is highly effective for removing unreacted starting materials, reagents, and reaction byproducts. Numerous protocols for the synthesis of substituted pyrazoles report the use of flash chromatography with solvent systems like pentane/EtOAc or hexane/EtOAc for the final purification step. nih.govrsc.org

Pyrazole TypeStationary PhaseEluent SystemReference
Substituted PyrazolesSilica GelPentane/Ethyl Acetate (gradient) nih.gov
1,3,5-Trisubstituted PyrazolesSilica GelHexane/Ethyl Acetate (19:1) rsc.org
Fully Substituted PyrazolesSilica Gel (neutralized with Et3N)Pentane/Ethyl Acetate (95:5) amazonaws.com
N-ArylpyrazolesSilica GelHexane/Ethyl Acetate (gradient) amazonaws.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of a compound and to separate components of a mixture with high resolution. For compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common method. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture.

RP-HPLC methods for pyrazole and pyrazoline derivatives typically utilize a C18 column and a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) mixed with water. ijcpa.inresearchgate.net To improve peak shape and resolution, a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. ijcpa.insielc.com Detection is commonly performed with a UV detector set at a wavelength where the pyrazole core and its substituents absorb strongly. ijcpa.inresearchgate.net The purity of the compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of related compounds, such as 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, often provide purity data confirmed by HPLC. jk-sci.com

Analyte TypeColumnMobile PhaseFlow RateDetectionReference
Pyrazolone (B3327878) DerivativeLuna 5µ C18Acetonitrile / Water (90:10)0.8 mL/minUV at 237 nm researchgate.net
Pyrazoline DerivativeEclipse XDB C18Methanol / 0.1% TFA in Water (80:20)1.0 mL/minUV at 206 nm ijcpa.in
PyrazoleNewcrom R1Acetonitrile / Water / Phosphoric AcidNot SpecifiedNot Specified sielc.com
Pyrazolone DerivativeShim-pack GIST C18Acetonitrile / 0.1% TFA in Water (75:25)0.5 mL/minUV at 333 nm researchgate.netresearcher.life

Computational and Theoretical Investigations of 5 2 Chlorophenyl 1 Methyl 1h Pyrazole and Analogs

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with various basis sets (e.g., 6-311G**), are employed to predict molecular geometries, vibrational frequencies, and electronic properties. nih.govexplorationpub.comasrjetsjournal.org These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

For instance, in a study on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, a related pyrazoline analog, DFT calculations at the B3LYP/6-311G** level were used to optimize the molecular geometry. The results showed a good correlation between the predicted structural parameters and those determined experimentally by X-ray diffraction, validating the accuracy of the computational method for this class of compounds. nih.govnih.gov Such optimized geometries are the starting point for further electronic and interaction analyses.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. schrodinger.comwikipedia.org The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. schrodinger.comwikipedia.org

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This property is often explored in the design of bioactive molecules. For various pyrazole derivatives, DFT calculations have been used to determine these energy values. For example, a computational study on a series of pyrazole-thiophene-based amides reported HOMO-LUMO energy gaps in the range of 4.93 to 5.07 eV, indicating significant chemical stability. researchgate.net In another study on a dithiocarbamate (B8719985) derivative, a smaller energy gap of -0.08657 eV was calculated, suggesting high chemical reactivity and biological activity. nih.gov These analyses help predict the electronic behavior and potential applications of new pyrazole analogs.

Table 1: Representative Frontier Molecular Orbital Energies and Gaps for Pyrazole Analogs
Compound/Analog ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Benzyl-hydrazinecarbodithioate Analog-0.26751-0.180940.08657 nih.gov
Pyrazole-thiophene AmidesNot SpecifiedNot Specified4.93 - 5.07 researchgate.net
Benomyl (Benzimidazole Fungicide)Not SpecifiedNot Specified5.039 nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. asrjetsjournal.orgchemrxiv.org The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents positive potential regions (electron-poor), prone to nucleophilic attack. nih.gov Green areas denote neutral or zero potential.

For pyrazole derivatives, MEP analysis helps identify reactive sites. asrjetsjournal.org The nitrogen atoms of the pyrazole ring and any oxygen or halogen substituents are generally expected to be electron-rich (red or yellow regions), making them sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms attached to the aromatic rings typically show a positive potential (blue regions). nih.gov This analysis is crucial for understanding non-covalent interactions, which play a significant role in how a molecule like 5-(2-Chlorophenyl)-1-methyl-1H-pyrazole might interact with a biological receptor. chemrxiv.org

Studies on similar 1,5-diaryl pyrazoles and related structures reveal that the planarity between the two rings is often sterically hindered. For example, in the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the phenyl and pyrazole rings are twisted with a significant dihedral angle of 60.83°. mdpi.com In another analog, 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the phenyl and pyrazole rings is 22.68°. nih.gov These variations highlight how different substituents influence the preferred conformation. Computational methods can map the potential energy surface as a function of this dihedral angle to identify the most stable, low-energy conformers. mdpi.com

Molecular Docking Simulations for Theoretical Receptor/Enzyme Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. nih.gov It is an essential tool in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand-receptor interactions.

Successful docking simulations place the ligand within the active site or binding pocket of the target protein and identify the key non-covalent interactions that stabilize the complex. For pyrazole-based inhibitors, these interactions commonly include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, interacting with donor residues (e.g., backbone N-H groups) in the protein's hinge region. nih.gov

Hydrophobic Interactions: The phenyl and methyl groups of the ligand often engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov

Pi-Stacking and Pi-Cation Interactions: The aromatic pyrazole and chlorophenyl rings can participate in π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). nih.govresearchgate.net Additionally, they can form π-cation interactions with positively charged residues such as Lysine (Lys) or Arginine (Arg). nih.gov

For example, docking studies of pyrazole derivatives as kinase inhibitors have shown that the pyrazole moiety often fits into specific regions of the enzyme's active site, forming crucial hydrogen bonds and hydrophobic contacts that contribute to inhibitory activity. nih.gov

Table 2: Common Interacting Residues for Pyrazole Analogs in Kinase Binding Sites
Protein TargetKey Interacting ResiduesType of InteractionReference
c-Met KinaseMet1160, Ile1084, Tyr1159Hydrogen Bonding, Hydrophobic nih.gov
JAK2 KinaseLeu932, Gly993Hydrogen Bonding nih.gov
RET KinaseAla807Hydrogen Bonding nih.gov
Aurora KinaseExtended-hinge regionShape/Volume Fit nih.gov

A key output of molecular docking is the prediction of binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol). researchgate.net Scoring functions are algorithms that estimate the strength of the receptor-ligand interaction. A lower (more negative) binding energy value generally indicates a more stable complex and potentially higher inhibitory potency. researchgate.net

Docking studies on various pyrazole derivatives have demonstrated a wide range of binding affinities depending on the specific compound and target protein. For instance, in a virtual screening of pyrazole derivatives against Cyclooxygenase-II (COX-2), binding affinities ranged from -6.7 to -10.7 kcal/mol. ijper.org Another study on pyrazole analogs targeting RET kinase reported a binding energy of -7.14 kcal/mol for the most active compound. nih.gov These predicted affinities are crucial for prioritizing compounds for synthesis and experimental testing. More advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can further refine these binding free energy predictions by accounting for solvation effects. nih.gov

Ligand-Protein Dynamics and Conformational Changes

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic interactions between a ligand, such as this compound, and its target protein at an atomic level. These simulations provide insights into the conformational changes that both the ligand and the protein undergo upon binding, which are crucial for understanding the mechanism of action.

Studies on analogous pyrazole-containing compounds interacting with various protein targets, such as the Peroxisome Proliferator-Activated Receptor γ (PPARγ), reveal the importance of protein flexibility. The binding of a ligand can stabilize flexible regions of a protein, like the ω-loop in PPARγ, inducing a conformational state that is favorable for biological activity. nih.gov For instance, the binding of ligands to the PPARγ active site can reduce the receptor's flexibility and promote the binding of co-activators, which is essential for its transcriptional activity. nih.gov The interaction pathways often involve hydrogen bonds and hydrophobic interactions that anchor the ligand within the binding pocket. nih.gov

In the context of this compound and its analogs, MD simulations would be employed to observe how the molecule settles into the binding site of a target protein. The simulation would track the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. It would also reveal how the protein's structure adapts to the presence of the ligand. For example, the orientation of the 2-chlorophenyl group and the 1-methyl-pyrazole core relative to key amino acid residues can significantly influence the stability of the complex. Computational analyses of conformationally constrained analogs of similar pyrazole derivatives have been used to understand the optimal orientation for receptor interaction. nih.gov Such studies indicate that constraining the rotation of aryl rings can impact binding affinity, suggesting that a specific, dynamic conformational arrangement is necessary for potent activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijsdr.org This approach is widely applied in drug discovery to predict the activity of novel compounds and to guide the design of more potent analogs. nih.gov

For pyrazole derivatives, numerous QSAR studies have been conducted to understand the structural requirements for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govfrontiersin.org These studies provide a framework for predicting the potential activities of this compound and for designing related compounds with enhanced potency.

Both 2D- and 3D-QSAR models have been developed for various series of pyrazole derivatives.

2D-QSAR: These models correlate biological activity with 2D molecular descriptors, which are calculated from the chemical structure. These descriptors can include constitutional, topological, and electronic properties. nih.govnih.gov Methods like Multiple Linear Regression (MLR) and Genetic Algorithm-based MLR (GA-MLR) are commonly used to build 2D-QSAR models. biointerfaceresearch.com For a series of 1H-pyrazole-1-carbothioamide derivatives evaluated as EGFR kinase inhibitors, 2D-QSAR models were built using partial least-squares (PLS) and stepwise multiple linear regression (SW-MLR) methods. nih.govacs.org Similarly, a study on pyrazole derivatives as acetylcholinesterase inhibitors utilized GA-MLR to develop a statistically robust model. shd-pub.org.rs

3D-QSAR: These models consider the three-dimensional structure of the molecules and their alignment. ijsdr.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.govresearchgate.net These methods calculate steric and electrostatic fields around the aligned molecules and correlate these fields with biological activity. mdpi.com For example, 3D-QSAR studies on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors showed that the CoMSIA model, which includes additional descriptors like hydrophobic, hydrogen bond donor, and acceptor fields, was superior to the CoMFA model. nih.gov The resulting contour maps from these analyses provide a visual representation of which regions of the molecule are sensitive to modification. mdpi.com

The table below summarizes statistical parameters from representative QSAR studies on pyrazole derivatives, illustrating the robustness and predictive power of the developed models.

QSAR Model TypeMethodTarget/Activityr² / R² (Training Set)q² / Q² (Cross-Validation)r²_pred / R² (Test Set)Source
2D-QSARGA-MLREGFR Kinase Inhibitors0.8430.787- nih.gov
3D-QSARCoMFAEGFR Kinase Inhibitors0.8620.644- nih.gov
3D-QSARCoMSIAEGFR Kinase Inhibitors0.8510.740- nih.gov
2D-QSARMLREGFR Kinase Inhibitors--0.721 researchgate.net
3D-QSARCoMFAEGFR Inhibitors0.9750.664- researchgate.net
3D-QSARCoMSIAEGFR Inhibitors0.9380.614- researchgate.net

r² / R²: Coefficient of determination; q² / Q²: Cross-validated correlation coefficient; r²_pred / R²_pred: Predictive squared correlation coefficient for the external test set.

A key aspect of QSAR modeling is the analysis of molecular descriptors to understand which properties are most influential for biological activity.

In 2D-QSAR studies of pyrazole derivatives, descriptors related to molecular volume, number of multiple bonds, atom counts, and specific atom-centered fragments have been shown to be significant. nih.govacs.org For instance, in a study of acetylcholinesterase inhibitors, the molecular volume and the number of multiple bonds were identified as important descriptors. shd-pub.org.rs Adjacency and distance matrix descriptors, which relate to the topology of the molecule, have also been found to strongly influence the activity of EGFR kinase inhibitors. nih.govacs.org

In 3D-QSAR studies, the contour maps generated by CoMFA and CoMSIA provide direct insight into structure-activity relationships. mdpi.com

Steric Fields: Green contours indicate regions where bulky groups are favorable for activity, while yellow contours suggest that steric hindrance in those areas is detrimental. mdpi.com For pyrazole analogs, steric bulk at certain positions on the phenyl rings or other substituents can enhance interactions within a receptor's hydrophobic pocket. mdpi.com

Electrostatic Fields: Blue contours highlight areas where electropositive groups (or positive charges) increase activity, whereas red contours indicate that electronegative groups are preferred. mdpi.com The position of the chlorine atom on the phenyl ring of this compound would be a critical feature in such an analysis.

Hydrophobic Fields: In CoMSIA, magenta contours show regions where hydrophobic substituents are favorable, which is often crucial for binding to nonpolar pockets in a protein active site. mdpi.com

The predictive capabilities of these models are validated internally (using cross-validation techniques like leave-one-out) and externally (using a test set of compounds not included in model generation). nih.govacs.org Robust QSAR models for pyrazole analogs have demonstrated high correlation coefficients (q²) and predictive r² values, indicating their reliability in forecasting the biological activity of newly designed compounds. nih.govresearchgate.net

Virtual Screening and Pharmacophore Mapping

Virtual screening and pharmacophore mapping are essential computational strategies for identifying and optimizing novel bioactive molecules. nih.gov

Virtual Screening (VS): This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net For pyrazole-based scaffolds, high-throughput virtual screening (HTVS) has been successfully used to discover inhibitors for various targets, including protein kinases like CDK8. researchgate.netchemmethod.com In a typical VS workflow, a library of compounds is docked into the active site of a target protein, and the molecules are ranked based on their predicted binding affinity (docking score). nih.gov This process can efficiently filter thousands of compounds, and the top-ranked "hits" are then selected for further experimental testing. nih.gov Structure-based virtual screening has led to the identification of pyrazole-scaffold proteasome inhibitors with excellent metabolic stability and in vivo efficacy. acs.org

Pharmacophore Mapping: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to exert a specific biological activity. pjps.pk This model can be generated based on the structure of a known ligand-protein complex or from a set of active molecules if the receptor structure is unknown. researchgate.net

For pyrazole derivatives, pharmacophore mapping has been used to guide the design of new antiproliferative agents. pjps.pknih.gov A study on pyrazoles with activity against human ovarian adenocarcinoma cells developed a three-point pharmacophore model consisting of two hydrophobic groups and one hydrogen bond acceptor. pjps.pknih.gov This model was then used to build a 3D-QSAR model that showed high predictive power. pjps.pknih.gov Such models are invaluable for lead optimization, as they provide a clear blueprint of the necessary structural features for activity. researchgate.net

The key features often identified in pharmacophore models for pyrazole analogs include:

Hydrogen Bond Acceptors: Typically the nitrogen atoms of the pyrazole ring.

Hydrophobic Groups: Aromatic rings, such as the chlorophenyl group in this compound.

Aromatic Rings: The pyrazole core itself and any attached aryl substituents.

In Silico Prediction of Drug-Likeness and Absorption, Distribution, Metabolism (ADME) Relevant Properties for Research Design

Drug-Likeness: This concept is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for properties like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). nih.gov Pyrazole derivatives are frequently screened against these rules to assess their potential as orally bioavailable drugs. nih.govnih.gov Studies have shown that many pyrazole derivatives exhibit excellent drug-likeness profiles. nih.gov

ADME Properties: Various computational models and web servers (e.g., pkCSM, SwissADME) are used to predict a wide range of ADME parameters for pyrazole analogs. nih.govsemanticscholar.orgnih.gov

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status are predicted to evaluate oral bioavailability. semanticscholar.org

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding, which determine where the compound travels in the body.

Metabolism: The potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is a key prediction, as this relates to drug-drug interactions and clearance pathways.

Excretion: Properties related to how the body eliminates the compound are also estimated.

The table below provides a hypothetical example of predicted ADME and drug-likeness properties for a research compound like this compound, based on typical findings for similar pyrazole derivatives. nih.govsemanticscholar.orgneuroquantology.com

PropertyPredicted Value/StatusSignificance
Drug-Likeness
Molecular Weight< 500 g/mol Compliance with Lipinski's Rule
logP (Lipophilicity)< 5Compliance with Lipinski's Rule
Hydrogen Bond Donors0Compliance with Lipinski's Rule
Hydrogen Bond Acceptors< 10Compliance with Lipinski's Rule
Absorption
Human Intestinal AbsorptionHighGood potential for oral absorption
Caco-2 PermeabilityHighIndicates good gut-blood barrier penetration
Distribution
BBB PermeantYes/NoPredicts ability to cross the blood-brain barrier
Metabolism
CYP2D6 InhibitorNoLow risk of specific drug-drug interactions
CYP3A4 InhibitorNoLow risk of specific drug-drug interactions
Toxicity
AMES ToxicityNoPredicts low mutagenic potential

These in silico predictions are crucial for guiding the design of new pyrazole analogs, allowing researchers to optimize not only the potency but also the pharmacokinetic profile of lead compounds. nih.govresearchgate.netchemmethod.com

Molecular Interactions and in Vitro Biological Target Engagement of Pyrazole Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

The pyrazole (B372694) scaffold is a well-known pharmacophore in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. The introduction of a chlorophenyl group can significantly influence the compound's electronic and steric properties, potentially affecting its binding affinity to various enzymes.

Cyclooxygenase (COX) Inhibition

Research into pyrazole derivatives has identified their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. While direct studies on 5-(2-Chlorophenyl)-1-methyl-1H-pyrazole are not readily found, a structurally related compound, 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-6-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenol, has been shown to exhibit inhibitory activity against inflammatory mediators like IL-6 and TNF-α. nih.gov The general mechanism for pyrazole-based COX inhibitors often involves the insertion of the molecule into the hydrophobic channel of the COX enzyme, thereby blocking the entry of the arachidonic acid substrate. The specific interactions and inhibitory potency (IC50) of this compound against COX-1 and COX-2 remain to be determined.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a crucial target in cancer therapy, and various heterocyclic compounds, including pyrazole derivatives, have been explored as EGFR kinase inhibitors. The general mode of action for such inhibitors is to compete with ATP for binding to the kinase domain of EGFR, thus preventing the autophosphorylation and activation of downstream signaling pathways that promote cell proliferation. While there is no specific data for this compound, the broader class of phenylpyrazole derivatives has been a subject of interest in the design of kinase inhibitors. acs.org The presence of the chlorophenyl moiety could potentially form halogen bonds or other interactions within the ATP-binding pocket of EGFR, but experimental validation is required.

DNA Gyrase B Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it an attractive target for antibacterial agents. While pyrazole-containing compounds have been investigated as DNA gyrase inhibitors, specific data for this compound is not available. The inhibitory mechanism of pyrazole derivatives against DNA gyrase B often involves interference with the ATP-binding site of the enzyme, preventing the conformational changes necessary for its function.

Protein Kinase Inhibition (e.g., CDK, MAPK, PKC)

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. Pyrazole derivatives are recognized as a "privileged scaffold" in the development of kinase inhibitors. nih.gov Studies on various substituted pyrazoles have demonstrated inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs), and Protein Kinase C (PKC). nih.gov The specific inhibitory profile and IC50 values of this compound against these kinases have not been reported. The binding mode of pyrazole-based inhibitors to kinases typically involves hydrogen bonding with the hinge region of the kinase domain.

Other Enzyme Targets (e.g., Topoisomerase, Carbonic Anhydrase, Alpha-Glucosidase)

The versatility of the pyrazole scaffold has led to its investigation against a variety of other enzyme targets. However, there is no specific information available regarding the inhibitory activity of this compound against topoisomerases, carbonic anhydrases, or alpha-glucosidases.

Cytochrome P450 (CYP) Interactions

Cytochrome P450 enzymes are a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including drugs. Interactions with CYP enzymes, either as a substrate, inhibitor, or inducer, are a critical aspect of a compound's pharmacokinetic profile. There is currently no published data detailing the specific interactions of this compound with any of the CYP isoforms. Such studies would be essential to assess its potential for drug-drug interactions.

Data Tables

Due to the lack of specific experimental data for this compound, data tables for its enzyme inhibition (IC50 values) and other molecular interactions cannot be provided at this time.

Receptor Binding and Modulation Studies (e.g., Cannabinoid Receptors, Nuclear Receptors)

There is a significant body of research on pyrazole derivatives interacting with cannabinoid receptors. For instance, the biarylpyrazole N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) is a well-documented potent and specific antagonist for the brain cannabinoid receptor (CB1). acs.orgnih.gov Structure-activity relationship studies on a series of pyrazole derivatives have highlighted the structural requirements for potent and selective CB1 receptor antagonistic activity. These studies indicate that the nature of the substituent at the 5-position of the pyrazole ring, among other positions, is a critical determinant of binding affinity. acs.org Specifically, a para-substituted phenyl ring at this position has been shown to be a key feature for potent antagonism. acs.org

Another aryl pyrazole, 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamide (CP-272871), has also been characterized as a novel antagonist for the CB1 receptor. nih.gov This further underscores the potential of the pyrazole scaffold in modulating cannabinoid receptor activity.

However, a comprehensive review of the scientific literature reveals a lack of specific receptor binding studies for this compound itself. While the general class of compounds shows activity, no direct binding assays or modulation studies on cannabinoid or nuclear receptors for this particular compound have been published.

Table 1: Receptor Binding Data for this compound

ReceptorBinding Affinity (Ki)Functional Activity
Cannabinoid Receptor 1 (CB1)No data availableNo data available
Cannabinoid Receptor 2 (CB2)No data availableNo data available
Nuclear ReceptorsNo data availableNo data available

Note: No publicly available data from in vitro receptor binding or modulation studies for this compound could be identified.

In Vitro Cellular Pathway Modulation

The broader class of pyrazole derivatives has been investigated for its potential to influence cell cycle progression and induce apoptosis in cancer cell lines. For example, some novel pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells. nih.gov Studies on other substituted pyrazoles have demonstrated the ability to cause cell cycle arrest and trigger apoptotic pathways. semanticscholar.org

Despite these findings for related compounds, there is no specific published research detailing the effects of this compound on cell cycle progression or apoptosis induction in any cell line.

Table 2: In Vitro Cell Cycle and Apoptosis Data for this compound

Cell LineAssayResults
Not ApplicableCell Cycle AnalysisNo data available
Not ApplicableApoptosis InductionNo data available

Note: No publicly available data from in vitro cell cycle analysis or apoptosis induction studies for this compound could be identified.

The intervention of pyrazole derivatives in cellular signaling pathways is an active area of research. For instance, certain pyrazole derivatives have been reported to inhibit signaling pathways such as the PI3K/Akt and ERK 1/2 pathways, which are crucial in regulating cell proliferation and survival. nih.gov

However, a targeted search of the scientific literature did not yield any studies that have investigated the effect of this compound on specific cellular signaling pathways, including the phosphorylation of the Epidermal Growth Factor Receptor (EGFR).

Table 3: In Vitro Cellular Signaling Pathway Modulation by this compound

Pathway ComponentCell LineEffect
EGFR PhosphorylationNot ApplicableNo data available
Other KinasesNot ApplicableNo data available

Note: No publicly available data from in vitro studies on the modulation of cellular signaling pathways by this compound could be identified.

Antimicrobial and Antifungal Mechanisms (In Vitro)

The pyrazole scaffold is a common feature in many compounds with demonstrated antimicrobial and antifungal properties. Numerous studies have synthesized and evaluated various pyrazole derivatives for their efficacy against a range of bacterial and fungal pathogens. ekb.egekb.egcihanuniversity.edu.iqnih.govnih.gov

While many pyrazole derivatives have been synthesized and tested for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, specific data for this compound is not available in the current body of scientific literature. ekb.egekb.egnih.gov There are no published reports detailing its minimum inhibitory concentrations (MICs) against common bacterial strains.

Table 4: In Vitro Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusNo data available
Escherichia coliNo data available
Pseudomonas aeruginosaNo data available
Bacillus subtilisNo data available

Note: No publicly available data from in vitro antibacterial growth inhibition studies for this compound could be identified.

Similarly, the antifungal potential of the pyrazole nucleus is well-established, with many derivatives showing activity against various fungal species. cihanuniversity.edu.iqnih.govnih.govmdpi.com However, specific in vitro studies to determine the antifungal activity and MIC values of this compound against common fungal pathogens have not been reported in the available scientific literature.

Table 5: In Vitro Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)
Candida albicansNo data available
Aspergillus nigerNo data available

Note: No publicly available data from in vitro antifungal growth inhibition studies for this compound could be identified.

Antibiofilm Activity (In Vitro)

No specific studies detailing the in vitro antibiofilm activity of this compound could be located. Research into the potential of this compound to inhibit or disrupt microbial biofilm formation has not been published.

Antioxidant Activity Evaluation (In Vitro)

There are no available research findings or data from in vitro assays evaluating the antioxidant or radical-scavenging capabilities of this compound.

Future Research Directions and Emerging Methodologies in the Study of 5 2 Chlorophenyl 1 Methyl 1h Pyrazole

Development of Novel High-Throughput Screening Assays for Pyrazole (B372694) Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. For pyrazole libraries, the development of novel HTS assays is crucial for identifying new lead compounds. Future efforts in this area are likely to focus on the creation of more physiologically relevant and sophisticated screening platforms.

One promising direction is the use of cell-based assays that can evaluate the effects of pyrazole derivatives in a more complex biological context than traditional biochemical assays. These can include assays that measure changes in gene expression, protein-protein interactions, or cellular signaling pathways. The development of high-content screening (HCS) assays, which combine automated microscopy with sophisticated image analysis, will allow for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's activity.

Another area of innovation is the development of label-free detection technologies , such as surface plasmon resonance (SPR) and biolayer interferometry (BLI). These techniques can detect the binding of pyrazole derivatives to their target proteins in real-time without the need for fluorescent or radioactive labels, which can sometimes interfere with the interaction being studied.

Furthermore, the use of DNA-encoded libraries (DELs) in combination with HTS is becoming increasingly prevalent. This technology allows for the screening of billions of different pyrazole derivatives in a single experiment, significantly accelerating the initial stages of drug discovery.

Assay TypeAdvantagesFuture Developments
High-Content Screening (HCS) Multiparametric analysis of cellular events.Integration of AI for automated image analysis.
Label-Free Detection (e.g., SPR, BLI) Real-time kinetic data, no label interference.Miniaturization for higher throughput.
DNA-Encoded Library (DEL) Screening Screening of massive libraries, rapid hit identification.Expansion to a wider range of chemical reactions.

Integration of Artificial Intelligence and Machine Learning in Pyrazole Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid and accurate prediction of molecular properties and activities. nih.gov For pyrazole research, these computational tools are being integrated into various stages of the design and development process. benthamdirect.comeurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity, are being enhanced with ML algorithms. jmpas.com Techniques such as artificial neural networks (ANN), support vector machines (SVM), and random forests are being used to build more predictive QSAR models for pyrazole derivatives. jmpas.comrjraap.com These models can be used to virtually screen large libraries of pyrazoles and prioritize compounds for synthesis and testing. rjraap.com A study on anthrapyrazole derivatives demonstrated that an ANN model could effectively predict antitumor activity. rjraap.com

ML is also being used for de novo drug design , where algorithms can generate novel pyrazole structures with desired properties. Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn the underlying patterns in existing chemical data and propose new molecules that are likely to be active and have favorable drug-like properties.

Furthermore, AI can be applied to predict pharmacokinetic and toxicological (ADMET) properties of pyrazole derivatives, helping to identify potential liabilities early in the drug discovery process. This can significantly reduce the time and cost associated with bringing a new drug to market. The integration of computational and synthetic strategies is proving to be a powerful approach to accelerate the discovery of novel inhibitors. nih.gov

Exploration of Pyrazole Derivatives as Probes for Novel Biological Pathways

The unique photophysical properties of certain pyrazole derivatives make them excellent candidates for use as chemical probes to explore novel biological pathways. rsc.org These probes can be designed to interact with specific cellular targets and report on their activity through changes in fluorescence or other detectable signals. nih.govresearchgate.net

Fluorescent probes based on pyrazole scaffolds are being developed to visualize and quantify a wide range of biological molecules and events, including metal ions, reactive oxygen species, and enzyme activities. rsc.orgresearchgate.net The versatility of pyrazole chemistry allows for the fine-tuning of the photophysical properties of these probes, such as their absorption and emission wavelengths, quantum yields, and sensitivity to their target. nih.gov

In addition to small molecule probes, pyrazole derivatives can also be incorporated into bioconjugates to label and track larger biomolecules, such as proteins and nucleic acids. This can provide valuable insights into the localization, trafficking, and interactions of these molecules within living cells.

The development of "turn-on" fluorescent probes , which only become fluorescent upon binding to their target, is a particularly active area of research. These probes offer high signal-to-noise ratios and are well-suited for use in complex biological environments. The design of pyrazole-based probes for specific ions and molecules has been a subject of significant interest in recent years. rsc.org

Advanced Co-crystallization and Cryo-EM Studies for Ligand-Target Complex Structures

Understanding the three-dimensional structure of a pyrazole derivative bound to its biological target is crucial for structure-based drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the atomic-level details of these interactions.

Co-crystallization of a pyrazole derivative with its target protein can provide a high-resolution snapshot of the binding mode, revealing the key interactions that are responsible for the compound's affinity and selectivity. This information can then be used to design more potent and specific inhibitors. While challenges in obtaining high-quality crystals can exist, the structural insights gained are invaluable.

Cryo-EM has emerged as a revolutionary technique for determining the structures of large and complex biological macromolecules that are difficult to crystallize. This technique is particularly well-suited for studying membrane proteins and other challenging targets. As cryo-EM technology continues to improve, it will undoubtedly play an increasingly important role in pyrazole research.

The structural information obtained from these studies can be used to:

Identify key amino acid residues involved in binding.

Understand the basis for compound selectivity.

Guide the design of new pyrazole derivatives with improved properties.

Application of Chemoinformatics and Big Data Analysis to Pyrazole Research

The vast amount of chemical and biological data being generated in pyrazole research presents both an opportunity and a challenge. Chemoinformatics and big data analysis provide the tools and techniques needed to effectively manage, analyze, and extract valuable insights from this data. benthamdirect.com

Chemoinformatics encompasses a wide range of computational methods that are used to analyze chemical data, including:

Virtual screening: In silico screening of large compound libraries to identify potential hits. benthamdirect.com

Molecular docking: Predicting the binding mode of a pyrazole derivative to its target protein. benthamdirect.com

Pharmacophore modeling: Identifying the key chemical features required for biological activity.

Molecular dynamics simulations: Studying the dynamic behavior of pyrazole-protein complexes. eurasianjournals.com

Big data analysis techniques, such as machine learning and data mining, can be used to identify hidden patterns and relationships in large datasets. For example, these techniques can be used to:

Identify new drug targets for pyrazole derivatives.

Predict the off-target effects of pyrazole compounds.

Develop personalized medicine approaches based on a patient's genetic makeup.

The integration of these computational approaches is essential for accelerating the pace of pyrazole research and development. benthamdirect.com

Multi-target Ligand Design and Polypharmacology Approaches for Pyrazole Scaffolds

The traditional "one-target, one-drug" paradigm is being increasingly challenged by the understanding that many diseases are complex and involve multiple biological pathways. This has led to the emergence of polypharmacology , which is the design of single drugs that can modulate multiple targets simultaneously. nih.gov

The pyrazole scaffold is well-suited for the design of multi-target ligands due to its ability to be readily functionalized at multiple positions. ekb.egmdpi.com By carefully selecting the substituents on the pyrazole ring, it is possible to design compounds that can interact with multiple targets with desired affinities.

This approach has several potential advantages, including:

Improved efficacy: By targeting multiple pathways, multi-target drugs may be more effective than single-target drugs.

Reduced risk of drug resistance: It is more difficult for a disease to develop resistance to a drug that acts on multiple targets.

Simplified treatment regimens: A single multi-target drug could replace a combination of single-target drugs.

The design of multi-target pyrazole derivatives requires a deep understanding of the structure-activity relationships for each target, as well as the use of sophisticated computational tools to predict the binding affinities of the compounds. Recent studies have explored pyrazole derivatives as inhibitors of multiple enzymes, highlighting the potential of this scaffold in polypharmacology. nih.gov

Green and Sustainable Synthesis Optimization for Industrial and Academic Scale-Up

The principles of green chemistry are becoming increasingly important in both academic and industrial settings. researchgate.netsci-hub.se For pyrazole synthesis, this means developing methods that are more environmentally friendly, efficient, and cost-effective. benthamdirect.comresearchgate.net

Key areas of focus in the green synthesis of pyrazoles include:

Use of green solvents: Replacing hazardous organic solvents with more benign alternatives, such as water or ethanol. acs.orgthieme-connect.com

Development of catalytic methods: Using catalysts to improve the efficiency and selectivity of reactions, while reducing waste. pharmacognosyjournal.net This includes the use of nano-catalysts. pharmacognosyjournal.net

Microwave-assisted synthesis: Using microwave irradiation to accelerate reaction rates and improve yields. nih.govnih.gov

Multicomponent reactions: Combining multiple starting materials in a single step to reduce the number of synthetic steps and minimize waste. acs.orgnih.gov

The optimization of these green synthetic methods is crucial for the industrial and academic scale-up of pyrazole production. By developing more sustainable and efficient synthetic routes, it will be possible to produce these important compounds on a larger scale and at a lower cost, making them more accessible for research and development. rsc.org

Green Chemistry ApproachBenefitExample in Pyrazole Synthesis
Aqueous Media Reduced use of volatile organic compounds.Water-based synthesis of pyrazolone (B3327878) compounds. acs.org
Microwave Irradiation Faster reaction times and higher yields.Microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov
Nano-catalysts High catalytic activity and recyclability.Cobalt oxide nano-catalyst for pyrazole synthesis. pharmacognosyjournal.net
Multicomponent Reactions Increased efficiency and atom economy.One-pot synthesis of dihydropyrano[2,3-c]pyrazoles. researchgate.net

Understanding Regio- and Stereoisomer Activity Differences

The spatial arrangement of substituents on the pyrazole ring can have a profound impact on the biological activity of the resulting compounds. The study of regio- and stereoisomers is therefore crucial for elucidating detailed structure-activity relationships (SAR) and for the rational design of more potent and selective agents.

In the context of pyrazole derivatives, regioisomerism can lead to significant changes in biological targets. For instance, a study on trisubstituted pyrazole derivatives found that a switch in the position of substituents led to a dramatic shift in kinase inhibitory activity. One regioisomer, 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine, was found to be an inhibitor of p38α MAP kinase. However, its regioisomer, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine, showed almost a complete loss of p38α inhibition but gained activity against important cancer-related kinases such as Src, B-Raf, EGFRs, and VEGFR-2. nih.gov This highlights the critical importance of regiochemistry in determining the pharmacological profile of pyrazole-based compounds.

Similarly, stereochemistry has been shown to play a significant role in the anti-inflammatory activity of aryl pyrazole-derived glucocorticoid receptor agonists. nih.gov A study investigating a series of stereopure aryl pyrazole glucocorticoid receptor agonists revealed that the si isomers were, on average, approximately 70% more active in transrepression assays than their corresponding re isomers. nih.gov In some cases, the si isomer was the only active one of the pair. nih.gov

For a compound like 5-(2-Chlorophenyl)-1-methyl-1H-pyrazole, a systematic investigation into its regioisomers, such as 3-(2-Chlorophenyl)-1-methyl-1H-pyrazole, and potential stereoisomers (if chiral centers are introduced) could unveil novel biological activities. Future research should focus on the selective synthesis of these isomers and a comparative evaluation of their biological profiles.

Table 1: Comparison of Regioisomer Activity in Pyrazole Derivatives

RegioisomerTarget KinaseBiological ActivityReference
3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-aminep38α MAP kinaseInhibitor nih.gov
4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amineSrc, B-Raf, EGFRs, VEGFR-2Inhibitor nih.gov

Investigating Novel Synthetic Routes to Access Underexplored Pyrazole Chemistries

The development of novel synthetic methodologies is paramount to expanding the chemical diversity of pyrazole derivatives and accessing previously underexplored chemical space. Traditional methods for pyrazole synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established. mdpi.com However, recent advancements have focused on more efficient, regioselective, and environmentally friendly approaches.

One promising area is the use of one-pot multicomponent reactions. For example, a one-pot, deep eutectic solvent-based synthesis of polysubstituted pyrazoles has been reported, offering an efficient and greener alternative to traditional methods. ias.ac.in Another innovative approach involves a visible-light-promoted cascade of Glaser coupling/annulation for the one-pot synthesis of polysubstituted pyrazoles from an alkyne and a hydrazine (B178648) derivative. mdpi.com

The Vilsmeier-Haack reaction has been employed for the synthesis of carboxaldehyde pyrazoles, which can serve as versatile intermediates for further functionalization. mdpi.com Additionally, 1,3-dipolar cycloaddition reactions of nitrilimines with vinyl derivatives provide a simple and practical route to 1,3,5-substituted pyrazoles using readily available reagents. mdpi.com

Furthermore, the development of catalytic systems, such as a 3D platelike ternary-oxo-cluster (NaCoMo), has shown high efficiency in the synthesis of novel pyrazole derivatives through the condensation and cyclization of sulfonyl hydrazides and 1,3-diketones, with yields of up to 99%. mdpi.com

Adapting these novel synthetic routes to the synthesis of derivatives of this compound could lead to the discovery of new compounds with unique biological properties. For instance, these methods could be used to introduce a wider range of substituents at various positions of the pyrazole ring, which may be challenging to achieve with conventional synthetic strategies.

Table 2: Emerging Synthetic Methodologies for Pyrazole Derivatives

Synthetic MethodKey FeaturesPotential AdvantagesReference
One-pot multicomponent reactionsDeep eutectic solvent-basedEnvironmentally friendly, efficient ias.ac.in
Visible-light-promoted cascade reactionGlaser coupling/annulationOne-pot synthesis, mild conditions mdpi.com
Vilsmeier-Haack reactionSynthesis of carboxaldehyde pyrazolesAccess to versatile intermediates mdpi.com
1,3-Dipolar cycloadditionReaction of nitrilimines and vinyl derivativesSimple, practical, readily available reagents mdpi.com
Catalytic condensation and cyclizationUse of a 3D platelike ternary-oxo-cluster (NaCoMo)High efficiency, high yields mdpi.com

Table of Mentioned Compounds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.